molecular formula C20H18N4O2S B2438515 2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methylphenyl)acetamide CAS No. 946385-20-2

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methylphenyl)acetamide

Cat. No.: B2438515
CAS No.: 946385-20-2
M. Wt: 378.45
InChI Key: PCBFOBDJJKAQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin, which is a heterocyclic compound . It also contains an acetamide group attached to the pyrimidine ring and a 4-methylphenyl group attached to the nitrogen of the acetamide group.


Synthesis Analysis

While the specific synthesis for this compound is not available, related compounds such as 4-oxopyrido[1,2-a]pyrimidines can be synthesized through the reaction of ethoxyalkylidenes with 2-aminopyridine .

Scientific Research Applications

Synthesis and Chemical Reactions

One primary research application of this compound and its derivatives is in the field of organic synthesis. For example, research has demonstrated the potential of thieno[2,3-d]pyrimidine derivatives in the synthesis of various heterocyclic compounds. These compounds are synthesized through reactions such as condensation, cyclocondensation, and cyclization under different conditions, including microwave irradiation. These synthetic routes offer pathways to a wide range of derivatives with potential applications in medicinal chemistry and material science (Davoodnia et al., 2009).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of thieno[2,3-d]pyrimidine derivatives are significant areas of research. Studies have shown that some derivatives exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. These properties make them promising candidates for developing new antimicrobial agents (Hossan et al., 2012).

Radioligand and Imaging Applications

Another application of this compound's derivatives is in the field of radiopharmaceuticals, where they are used as selective ligands for imaging proteins such as the translocator protein (18 kDa) with positron emission tomography (PET). These derivatives, designed with a fluorine atom in their structure, allow labeling with fluorine-18, facilitating in vivo imaging studies (Dollé et al., 2008).

Anticonvulsant Agents

Research into the anticonvulsant activities of thieno[2,3-d]pyrimidine derivatives has revealed moderate anticonvulsant effects in models of pentylenetetrazole-induced seizures in rats. These findings suggest potential therapeutic applications for these compounds in treating convulsions and related neurological conditions (Severina et al., 2020).

Dual Inhibitors for Cancer Treatment

Derivatives of thieno[2,3-d]pyrimidines have been explored as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), exhibiting potent antitumor activities. Their dual inhibitory action makes them promising candidates for cancer therapy, offering a new avenue for the development of antitumor agents (Gangjee et al., 2009).

Properties

IUPAC Name

2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-11-4-6-14(7-5-11)23-15(25)9-24-10-21-17-16-12(2)8-13(3)22-19(16)27-18(17)20(24)26/h4-8,10H,9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBFOBDJJKAQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.